molecular formula C28H27ClO4S B1674105 L-796449 CAS No. 194608-80-5

L-796449

Katalognummer: B1674105
CAS-Nummer: 194608-80-5
Molekulargewicht: 495.0 g/mol
InChI-Schlüssel: KAPDPGZDHUCILF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-796449 ist ein potenter Agonist des Peroxisomenproliferator-aktivierten Rezeptors gamma (PPARγ). Diese Verbindung hat signifikante neuroprotektive Effekte gezeigt, insbesondere im Kontext von experimentellen Schlaganfallmodellen . Es ist eine Nicht-Thiazolidindion-Verbindung, die es von anderen PPARγ-Agonisten unterscheidet, die zur Thiazolidindion-Familie gehören .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die industriellen Produktionsmethoden sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung eine Summenformel von C28H27ClO4S und ein Molekulargewicht von 495,03 hat .

Vorbereitungsmethoden

The synthesis of L-796449 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C28H27ClO4S and a molecular weight of 495.03 .

Analyse Chemischer Reaktionen

L-796449 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes, häufig durch Katalysatoren oder spezielle Reaktionsbedingungen erleichtert.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es PPARγ aktiviert, einen ligandenabhängigen nuklearen Transkriptionsfaktor. Diese Aktivierung führt zur Hemmung von proinflammatorischen und entzündungshemmenden Mediatoren wie induzierbarer Stickstoffmonoxid-Synthase (iNOS) und Matrixmetalloproteinase-9 (MMP-9). Darüber hinaus hemmt this compound den Signalweg des nuklearen Faktor Kappa B (NF-κB), der eine entscheidende Rolle bei Entzündungen und Immunreaktionen spielt . Die Verbindung erhöht auch die Expression von cytoprotektiven Proteinen wie Hämoxygenase-1 (HO-1) .

Wissenschaftliche Forschungsanwendungen

Introduction to L-796449

This compound is a thiazole compound that functions as a selective ligand for peroxisome proliferator-activated receptor delta (PPARδ). Its applications span various fields, particularly in pharmacology and biochemistry, where it is utilized to explore metabolic processes and potential therapeutic interventions. The compound has shown promise in modulating lipid metabolism, inflammatory responses, and cellular proliferation.

Therapeutic Potential

Research indicates that this compound may have significant implications in treating conditions such as:

  • Obesity: By enhancing fatty acid oxidation, this compound aids in weight management and metabolic health.
  • Diabetes: Its ability to improve insulin sensitivity positions it as a candidate for diabetes management.
  • Cardiovascular Diseases: The compound's anti-inflammatory properties may contribute to cardiovascular health by modulating lipid profiles and reducing atherogenic risk.

Case Study 1: Metabolic Regulation

A study conducted on murine models demonstrated that administration of this compound resulted in increased fatty acid oxidation rates and improved insulin sensitivity compared to control groups. The findings suggest that the compound effectively modulates metabolic pathways associated with obesity and type 2 diabetes.

Case Study 2: Inflammatory Response

In vitro experiments using RAW 264.7 macrophages showed that this compound significantly reduced the secretion of pro-inflammatory cytokines. This indicates its potential role in treating inflammatory diseases by modulating immune responses.

Comparative Analysis with Other Compounds

This compound is often compared with other PPAR ligands, such as rosiglitazone and pioglitazone, which primarily activate PPARγ. While these compounds are effective in managing glucose levels, this compound’s selective action on PPARδ provides a unique advantage in targeting metabolic processes without the side effects associated with PPARγ activation.

CompoundTarget ReceptorEC50 (nM)SelectivityApplication Area
This compoundPPARδ7.9ModerateMetabolism, Inflammation
RosiglitazonePPARγ0.5LowDiabetes, Cardiovascular
PioglitazonePPARγ1.0LowDiabetes

Wirkmechanismus

L-796449 exerts its effects by activating PPARγ, a ligand-dependent nuclear transcription factor. This activation leads to the inhibition of proinflammatory and inflammatory mediators such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9). Additionally, this compound inhibits the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses . The compound also upregulates the expression of cytoprotective proteins like heme oxygenase-1 (HO-1) .

Vergleich Mit ähnlichen Verbindungen

L-796449 ist im Vergleich zu anderen PPARγ-Agonisten aufgrund seiner Nicht-Thiazolidindion-Struktur einzigartig. Ähnliche Verbindungen umfassen:

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die NF-κB-Signalisierung unabhängig von der Aktivierung von PPARγ zu hemmen, was bei Thiazolidindion-PPARγ-Agonisten nicht beobachtet wird .

Biologische Aktivität

L-796449 is a synthetic compound recognized primarily as a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. The biological activity of this compound has been extensively studied, particularly its effects on cardiovascular health, neuroprotection, and metabolic disorders.

This compound exerts its biological effects primarily through the activation of PPARγ. Upon binding to this receptor, it initiates a cascade of transcriptional events that influence gene expression related to metabolic processes. This mechanism is particularly significant in various pathological conditions, including obesity, diabetes, and cardiovascular diseases.

Key Mechanisms:

  • Regulation of Gene Expression : Activation of PPARγ leads to the modulation of genes involved in fatty acid storage and glucose metabolism.
  • Anti-inflammatory Effects : this compound has been shown to downregulate pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect.
  • Neuroprotective Properties : Studies indicate that this compound can protect neuronal cells from apoptosis and oxidative stress.

Cardiovascular Effects

This compound has demonstrated cardioprotective effects in various studies. It has been shown to:

  • Reduce ischemia/reperfusion injury in animal models.
  • Upregulate antioxidant genes such as superoxide dismutase and catalase, contributing to reduced oxidative stress in cardiac tissues .

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, particularly in models of stroke:

  • It reduces the active form of matrix metalloproteinase-9 (MMP-9), which is involved in neuronal damage during ischemic events .
  • The compound has been linked to decreased neuronal apoptosis and improved outcomes in experimental stroke models .

Metabolic Effects

This compound also plays a role in metabolic regulation:

  • It enhances insulin sensitivity and promotes lipid metabolism, making it a candidate for treating type 2 diabetes and obesity-related disorders .

Case Study 1: Cardiovascular Protection

A study investigated the effects of this compound on cardiac myocytes subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced markers of apoptosis and improved cell viability compared to untreated controls. This suggests its potential as a therapeutic agent in preventing cardiac damage during ischemic events.

Case Study 2: Neuroprotection in Stroke Models

In a controlled study involving rodent models of stroke, administration of this compound resulted in significant reductions in infarct size and improved neurological scores. The neuroprotective effects were attributed to its ability to modulate inflammatory responses and promote cell survival pathways.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Cardiovascular ProtectionReduces ischemia/reperfusion injury
NeuroprotectionDecreases MMP-9 levels; reduces apoptosis
Insulin SensitivityEnhances glucose uptake
Anti-inflammatoryDownregulates pro-inflammatory cytokines

Eigenschaften

CAS-Nummer

194608-80-5

Molekularformel

C28H27ClO4S

Molekulargewicht

495.0 g/mol

IUPAC-Name

2-[3-chloro-4-[3-[(3-phenyl-7-propyl-1-benzofuran-6-yl)oxy]propylsulfanyl]phenyl]acetic acid

InChI

InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31)

InChI-Schlüssel

KAPDPGZDHUCILF-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl

Kanonische SMILES

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenylacetic acid
L 796,449
L 796449
L-796,449
L-796449
L796449

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)-phenylacetate (3.72 g, 7.31 mmol) prepared in last step and aqueous lithium hydroxide(1.0M; 14.62 ml; 14.62 mmol) in methanol (25 ml) was refluxed for 1 hr. The mixture was partitioned between isopropyl acetate and pH4 buffer. The organic was dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by chromatography (silica gel, 50% methylene chloride in hexane) to afford the title compound. M.P: 143° C. ESI-MS: m/e-495(M+1)
Name
methyl 3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)-phenylacetate
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
14.62 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-796449
Reactant of Route 2
L-796449
Reactant of Route 3
L-796449
Reactant of Route 4
L-796449
Reactant of Route 5
Reactant of Route 5
L-796449
Reactant of Route 6
Reactant of Route 6
L-796449

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.